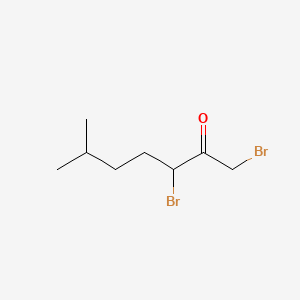

1,3-Dibromo-6-methylheptan-2-one

Description

Properties

CAS No. |

1577-97-5 |

|---|---|

Molecular Formula |

C8H14Br2O |

Molecular Weight |

286.007 |

IUPAC Name |

1,3-dibromo-6-methylheptan-2-one |

InChI |

InChI=1S/C8H14Br2O/c1-6(2)3-4-7(10)8(11)5-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

NHUFUJSLNIQACC-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(C(=O)CBr)Br |

Synonyms |

1,3-Dibromo-6-methyl-2-heptanone |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation of Isovaleral and Acetone

Isovaleral (3-methylbutanal) and acetone undergo aldol condensation in the presence of a basic catalyst to form 4-hydroxy-6-methylheptan-2-one. Key parameters include:

-

Catalysts : Lithium diisopropylamide (LDA) or lithium bistrimethylsilylamide (LHMDS) at 0.5–5 mol% relative to isovaleral.

-

Temperature : 30–60°C to balance reaction rate and selectivity.

The condensate typically contains 20–90% 4-hydroxy-6-methylheptan-2-one and 5–75% unsaturated ketones (e.g., 6-methyl-3-hepten-2-one). Distillation isolates the hydroxyketone, though crude mixtures may proceed directly to hydrogenation.

Hydrogenation Under Dehydration Conditions

The hydroxyketone undergoes hydrogenation at 80–170°C with a palladium or nickel catalyst, yielding 6-methylheptan-2-one. Dehydration conditions favor ketone formation over alcohol byproducts. This step achieves >90% selectivity, making it industrially viable.

Bromination Strategies for 6-Methylheptan-2-one

Alpha-Bromination Using Molecular Bromine

The α-hydrogens at positions 1 and 3 of 6-methylheptan-2-one are susceptible to electrophilic bromination. A two-step protocol is employed:

-

Enolization : Acidic conditions (e.g., HBr or H2SO4) generate the enol tautomer.

-

Electrophilic Attack : Bromine (Br2) adds to the enol, followed by deprotonation to yield this compound.

Optimization Factors :

-

Solvent : Polar aprotic solvents (e.g., acetic acid) enhance enol stability.

-

Temperature : 0–25°C to minimize polybromination.

-

Stoichiometry : 2 equivalents of Br2 ensure complete di-substitution.

Table 1: Bromination Conditions and Outcomes

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Br2 | H2SO4 | 0–10 | 65–75 | High |

| NBS | AIBN | 25 | 50–60 | Moderate |

| HBr/H2O2 | — | 40 | 55–65 | Low |

NBS = N-bromosuccinimide; AIBN = azobisisobutyronitrile.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in the presence of a radical initiator (e.g., AIBN) selectively brominates tertiary C-H bonds. While this method avoids handling liquid bromine, it exhibits lower yields (50–60%) due to competing side reactions.

Alternative Routes via Unsaturated Intermediates

Bromination of 6-Methyl-3-hepten-2-one

The aldol condensate from Step 1.1 contains unsaturated ketones like 6-methyl-3-hepten-2-one. Bromination of the double bond (e.g., using Br2 in CCl4) yields a dibromide, which is subsequently oxidized to the diketone. However, this route requires stringent control over oxidation conditions to prevent over-bromination.

Halogen Exchange Reactions

Chlorinated analogs (e.g., 1,3-dichloro-6-methylheptan-2-one) undergo halogen exchange with NaBr in acetone. While theoretically feasible, this method is less practical due to the limited availability of chloro precursors.

Catalytic and Kinetic Considerations

Role of Acid Catalysts

Strong acids (e.g., H2SO4) accelerate enolization but risk carbocation formation and rearrangements. Weak acids (e.g., acetic acid) improve selectivity by stabilizing the transition state.

Solvent Effects

-

Polar Solvents : Enhance ionic intermediates, favoring electrophilic bromination.

-

Nonpolar Solvents : Reduce side reactions but slow enol formation.

Industrial Applications and Scalability

The aldol-hydrogenation-bromination sequence is scalable to multi-kilogram batches, with bromination yields ≥70% under optimized conditions. Continuous-flow reactors for aldol condensation (as described in EP0765853B1) further enhance throughput .

Q & A

Q. What are the recommended safety protocols for handling 1,3-Dibromo-6-methylheptan-2-one in laboratory settings?

Methodological Answer: Brominated ketones like this compound require stringent safety measures due to their acute toxicity and irritant properties. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .

- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors or aerosols .

- First Aid: Immediate eye rinsing (15+ minutes with water) and skin washing with soap/water upon contact. Seek medical attention for ingestion or significant exposure .

- Storage: Store in a cool, dry, ventilated area away from oxidizing agents .

Hazard Classification Table (Based on Analogous Brominated Compounds):

| Hazard Category | Classification (GHS) | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | Category 4 | Avoid ingestion |

| Skin Corrosion/Irritation | Category 2 | Use chemical-resistant gloves |

| Eye Damage/Irritation | Category 2A | Wear safety goggles |

| Respiratory Irritation | Category 3 | Ensure proper ventilation |

| Adapted from SDS for 1,3-Dibromo-2-methylpropane and DBDMH . |

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify methyl groups (δ ~1.2–1.5 ppm) and ketone protons (if enolizable). Bromine atoms deshield adjacent protons, shifting signals downfield.

- 13C NMR: Carbonyl carbons (δ ~190–210 ppm) and brominated carbons (δ ~30–50 ppm) .

- Infrared Spectroscopy (IR): Detect carbonyl stretching (~1700–1750 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

- Mass Spectrometry (MS): Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Br or CH₃ groups).

- X-ray Crystallography: Use SHELXL for structure refinement. Crystallize the compound in a suitable solvent (e.g., ethanol/water mix) and analyze hydrogen-bonding networks for stability insights .

Advanced Research Questions

Q. How can researchers optimize bromination conditions for synthesizing this compound?

Methodological Answer: Bromination of ketones often involves radical or electrophilic mechanisms. Key variables include:

- Reagent Selection: Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) for controlled bromination .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency. Avoid protic solvents to minimize side reactions .

- Temperature Control: Maintain 0–25°C to prevent over-bromination.

- Catalysts: Lewis acids like FeCl₃ can direct regioselectivity to the α-position of the ketone.

Example Reaction Setup (Adapted from Bromination Protocols):

| Parameter | Condition |

|---|---|

| Substrate | 6-Methylheptan-2-one |

| Brominating Agent | NBS (2.2 equiv) |

| Initiator | AIBN (0.1 equiv) |

| Solvent | CCl₄ or DMF |

| Temperature | 60°C (radical) or 0°C (electrophilic) |

| Reaction Time | 4–12 hours |

| Based on analogous bromination reactions . |

Q. How can contradictions between computational models and experimental data in structural analysis be resolved?

Methodological Answer: Discrepancies often arise from incomplete force fields in simulations or experimental artifacts. Mitigation strategies include:

- Multi-Technique Validation: Cross-check NMR/IR data with X-ray crystallography. For example, SHELX-refined crystal structures provide precise bond lengths/angles to validate computational geometries .

- Error Analysis in DFT Calculations: Adjust basis sets (e.g., B3LYP/6-31G*) to better model bromine’s electron-withdrawing effects. Compare optimized structures with experimental crystallographic data .

- Statistical Methods: Apply Bayesian inference or Monte Carlo simulations to quantify uncertainty in experimental vs. computational results .

Case Study Workflow:

Perform X-ray diffraction (SHELXL refinement) .

Compare DFT-optimized structure with crystallographic data.

Adjust computational parameters (e.g., solvent effects) to minimize RMSD between models.

Q. What strategies are effective for analyzing the environmental persistence of brominated ketones?

Methodological Answer:

- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–10) at 25–50°C. Use LC-MS to detect breakdown products (e.g., de-brominated ketones or carboxylic acids) .

- Photostability Tests: Expose the compound to UV light (λ = 254–365 nm) and analyze degradation via GC-MS.

- Ecotoxicity Assays: Use Daphnia magna or algal models to assess acute toxicity (EC₅₀ values).

Key Parameters for Hydrolysis Testing:

| Condition | Protocol |

|---|---|

| pH Range | 4 (acidic), 7 (neutral), 10 (basic) |

| Temperature | 25°C (ambient), 50°C (accelerated) |

| Sampling Intervals | 0, 24, 48, 72 hours |

| Analytical Method | HPLC with UV detection (λ = 210 nm) |

Note on Evidence Usage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.